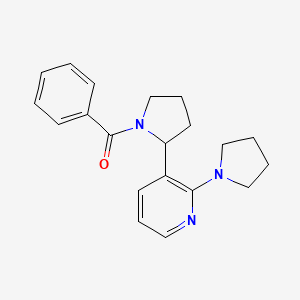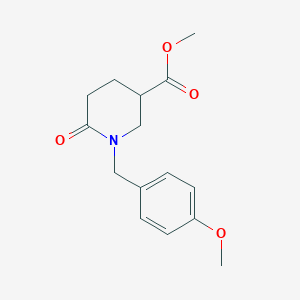
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Métodos De Preparación
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .
Análisis De Reacciones Químicas
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases
Aplicaciones Científicas De Investigación
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have comparable chemical properties and reactivity.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar aromatic characteristics
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C20H23N3O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2 |
Clave InChI |
BERSOEWIDDNYKT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)
![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)




![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)

![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
